molecular formula C9H12O2P+ B3056112 Phosphinic acid, phenyl-, propyl ester CAS No. 6911-99-5

Phosphinic acid, phenyl-, propyl ester

Cat. No.: B3056112
CAS No.: 6911-99-5
M. Wt: 183.16 g/mol
InChI Key: DKHUWQORSGQOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, phenyl-, propyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid moiety esterified with a phenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, phenyl-, propyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylphosphinic acid and propyl halides. This method offers high yields and operational simplicity, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions allows for efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, phenyl-, propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, phenyl-, propyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl-, propyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in the treatment of diseases where metalloproteases play a key role .

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, phenyl-, ethyl ester
  • Phosphinic acid, phenyl-, methyl ester
  • Phosphinic acid, phenyl-, butyl ester

Uniqueness

Phosphinic acid, phenyl-, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

oxo-phenyl-propoxyphosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2P/c1-2-8-11-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHUWQORSGQOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[P+](=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537385
Record name Oxo(phenyl)propoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-99-5
Record name Oxo(phenyl)propoxyphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphinic acid, phenyl-, propyl ester
Reactant of Route 2
Reactant of Route 2
Phosphinic acid, phenyl-, propyl ester
Reactant of Route 3
Reactant of Route 3
Phosphinic acid, phenyl-, propyl ester
Reactant of Route 4
Phosphinic acid, phenyl-, propyl ester
Reactant of Route 5
Phosphinic acid, phenyl-, propyl ester
Reactant of Route 6
Phosphinic acid, phenyl-, propyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.